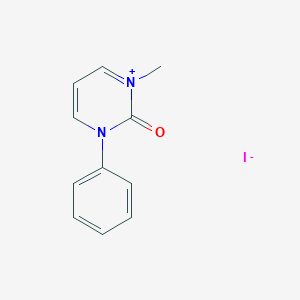
N-(Dianilinophosphoryl)-N-methylnitrous amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Dianilinophosphoryl)-N-methylnitrous amide is a complex organic compound that features both amide and phosphoryl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dianilinophosphoryl)-N-methylnitrous amide typically involves the reaction of dianilinophosphoryl chloride with N-methylhydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-(Dianilinophosphoryl)-N-methylnitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted phosphoryl compounds.
科学研究应用
N-(Dianilinophosphoryl)-N-methylnitrous amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amide and phosphoryl compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving amides and phosphoryl groups.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which N-(Dianilinophosphoryl)-N-methylnitrous amide exerts its effects involves the interaction of its functional groups with various molecular targets. The amide group can form hydrogen bonds with biological molecules, while the phosphoryl group can participate in phosphorylation reactions, influencing cellular signaling pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
相似化合物的比较
Similar Compounds
- N-Phenylphosphoryl-N-methylnitrous amide
- N-(Diphenylphosphoryl)-N-methylnitrous amide
- N-(Dianilinophosphoryl)-N-ethylhydroxylamine
Uniqueness
N-(Dianilinophosphoryl)-N-methylnitrous amide is unique due to the presence of both dianilinophosphoryl and nitrous amide groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential use in various fields of research and industry make it a compound of significant interest.
属性
CAS 编号 |
56252-50-7 |
|---|---|
分子式 |
C13H15N4O2P |
分子量 |
290.26 g/mol |
IUPAC 名称 |
N-dianilinophosphoryl-N-methylnitrous amide |
InChI |
InChI=1S/C13H15N4O2P/c1-17(16-18)20(19,14-12-8-4-2-5-9-12)15-13-10-6-3-7-11-13/h2-11H,1H3,(H2,14,15,19) |
InChI 键 |
CMYHXBWSISVBJJ-UHFFFAOYSA-N |
规范 SMILES |
CN(N=O)P(=O)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


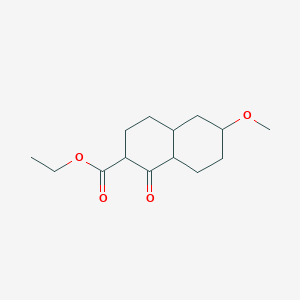
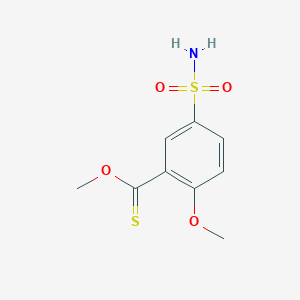
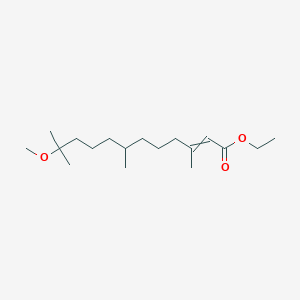

![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)
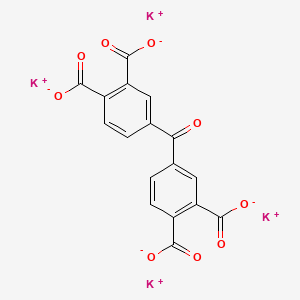
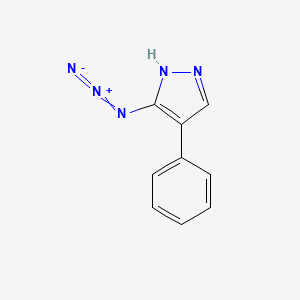
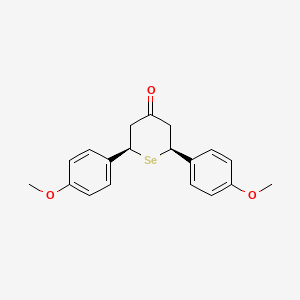

![2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid](/img/structure/B14642601.png)
![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)
![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)
